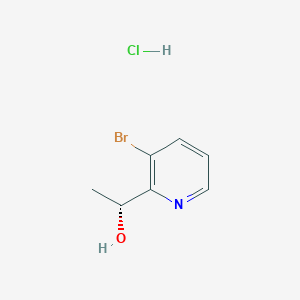
(1R)-1-(3-bromopyridin-2-yl)ethan-1-ol hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1R)-1-(3-bromopyridin-2-yl)ethan-1-ol hydrochloride is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. This compound is a chiral alcohol that contains a pyridine ring and a bromine atom attached to a stereocenter. The synthesis of this compound is of great interest to scientists as it can be used to develop new drugs and materials.
Aplicaciones Científicas De Investigación
Synthesis and Chemical Characterization
Compounds structurally related to (1R)-1-(3-bromopyridin-2-yl)ethan-1-ol hydrochloride have been synthesized for various purposes, including the development of new pharmaceuticals and materials. For example, the synthesis and characterization of bromo-substituted compounds, which share a common motif with the query compound, highlight the importance of bromo-functionalized pyridines in organic synthesis. These studies often focus on optimizing reaction conditions, improving yields, and characterizing new derivatives through spectral data and sometimes crystallography (V. M. Sherekar et al., 2021; B. Abarca et al., 2006).
Biological Applications
Research into the biological effects of bromopyridine derivatives encompasses studies on their antimicrobial properties and potential as cognitive enhancers or protectants against cellular damage. For instance, compounds with a bromopyridine moiety have been evaluated for antimicrobial activity, suggesting the potential of these derivatives in developing new antimicrobial agents (V. M. Sherekar et al., 2021). Furthermore, studies on derivatives like T-588, which contains bromopyridine elements, have explored their protective effects against toxicity in neuronal models, indicating the relevance of such compounds in neuroprotective drug development (Patamawan Phuagphong et al., 2004).
Methodological Advances
The development of scalable and efficient synthesis processes for bromopyridine-containing compounds reflects the ongoing interest in these chemicals as intermediates for pharmaceuticals. Optimizing reaction variables and improving mass efficiency for such syntheses are critical for industrial applications, as demonstrated in the production of key intermediates for drugs like pioglitazone hydrochloride (S. Mohanty et al., 2014).
Propiedades
IUPAC Name |
(1R)-1-(3-bromopyridin-2-yl)ethanol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BrNO.ClH/c1-5(10)7-6(8)3-2-4-9-7;/h2-5,10H,1H3;1H/t5-;/m1./s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVZAFCJYVKKYMY-NUBCRITNSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=C(C=CC=N1)Br)O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=C(C=CC=N1)Br)O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9BrClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.51 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1R)-1-(3-bromopyridin-2-yl)ethan-1-ol hydrochloride | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

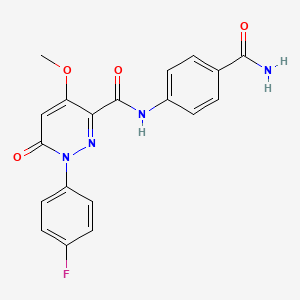
![N-(3,4-dimethylphenyl)-2-[(3-fluorophenyl)methylsulfanyl]-1-methyl-6-oxopyrimidine-5-carboxamide](/img/structure/B2524347.png)
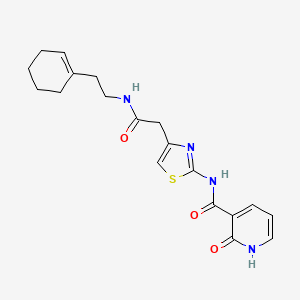
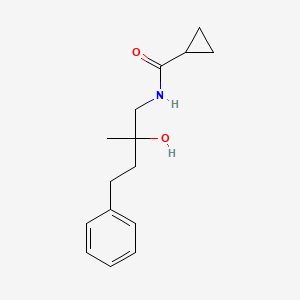
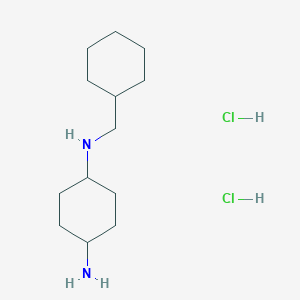

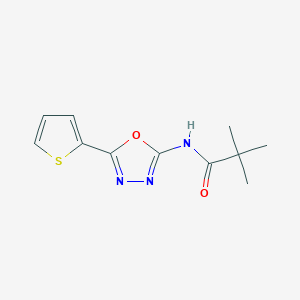
![(1S,2R,6S,7R)-2-Methyl-4-azatricyclo[5.2.1.02,6]dec-8-ene](/img/structure/B2524358.png)
![Ethyl 1-((4-ethoxyphenyl)(6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-3-carboxylate](/img/structure/B2524360.png)
![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)isobutyramide](/img/structure/B2524361.png)
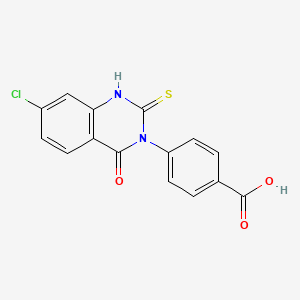
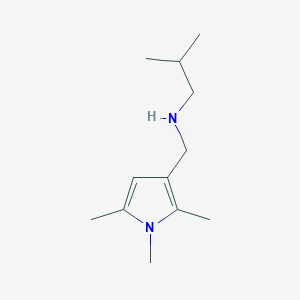
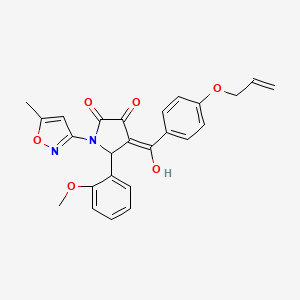
![1-(4-Chlorophenyl)-3-[(dimethylamino)methylene]-2-pyrrolidinone](/img/structure/B2524366.png)